molecular formula C10H19NO2 B13060240 Methyl 2-(1-amino-4-methylcyclohexyl)acetate

Methyl 2-(1-amino-4-methylcyclohexyl)acetate

Cat. No.: B13060240
M. Wt: 185.26 g/mol
InChI Key: XRAFNNACXAEMHG-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-4-methylcyclohexyl)acetate is a cyclohexane-based ester derivative characterized by a methyl group at the 4-position of the cyclohexyl ring and an amino group at the 1-position.

Properties

IUPAC Name

methyl 2-(1-amino-4-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-3-5-10(11,6-4-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFNNACXAEMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

The process typically begins with cyclohexyl acetate derivatives, specifically methyl 4-methylcyclohexylacetate or related esters. A Michael addition reaction is performed between these esters and nitromethane (≥99% purity) in the presence of a base such as potassium hydroxide. This reaction yields 1-(nitromethyl) cyclohexyl acetic acid methyl esters as key intermediates.

  • Reaction Conditions:
    • Base: Potassium hydroxide (KOH)
    • Solvent: Methanol or aqueous methanol
    • Temperature: Room temperature
    • Reaction Time: Approximately 24 hours

This step is critical for introducing the nitro group, which will later be reduced to the amino group.

Hydrolysis and Isolation of Intermediates

Following the Michael addition, the ester group is hydrolyzed under alkaline conditions to yield the corresponding 1-(nitromethyl) cyclohexyl acetic acid derivatives.

  • Hydrolysis Conditions:
    • Base: Potassium hydroxide in aqueous methanol
    • Temperature: Room temperature
    • Workup: Neutralization with potassium dihydrogen phosphate (10% aqueous solution)
    • Extraction: Ethyl acetate extraction, drying over sodium sulfate

This step affords the acid intermediate with yields of approximately 50-70%, with product purity around 98-99%.

Catalytic Hydrogenation

The nitro group in the intermediate is reduced to an amino group via catalytic hydrogenation, yielding the target compound Methyl 2-(1-amino-4-methylcyclohexyl)acetate.

  • Catalysts: Palladium on activated carbon (10% Pd/C) is preferred; alternatives include rhodium, Raney nickel, or cobalt catalysts.
  • Solvent: Methanol is commonly used.
  • Conditions: Room temperature and atmospheric pressure are sufficient, though pressures up to 20 bar can be applied.
  • Duration: Until the calculated amount of hydrogen is consumed.

This step avoids the formation of lactam by-products, which are difficult to remove, ensuring a high purity final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-4-methylcyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 2-(1-amino-4-methylcyclohexyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for more complex molecules, particularly in the development of drugs targeting specific biological pathways. Research has shown that derivatives of this compound exhibit promising pharmacological activities, including anti-cancer and anti-inflammatory effects .

Case Study: Anticancer Agents
In a study focusing on the synthesis of amino acid-derived thiazole analogues, this compound was utilized to create compounds that demonstrated selective inhibition of certain cancer cell lines. These compounds were evaluated for their efficacy in reducing tumor volume in animal models, showcasing the compound's potential in oncological drug development .

Biochemical Research

Enzyme-Substrate Interactions
The compound is instrumental in studying enzyme-substrate dynamics due to its ability to form hydrogen bonds and ionic interactions with biological molecules. This property aids researchers in understanding how modifications to the compound affect its binding affinity and activity towards various enzymes and receptors .

Protein-Ligand Binding Studies
this compound has been employed in protein-ligand binding studies, where it helps elucidate the mechanisms by which ligands interact with their respective targets. Such studies are essential for drug design as they provide insights into optimizing ligand structures for enhanced efficacy and reduced side effects .

Industrial Applications

Specialty Chemicals Production
In the chemical industry, this compound is used as a raw material for manufacturing specialty chemicals. Its versatility allows it to be transformed into various derivatives that serve as intermediates in the production of agrochemicals, surfactants, and other industrial products .

Summary Table of Applications

Application Area Description Examples/Case Studies
Medicinal ChemistryIntermediate for drug synthesis; potential anticancer agentsDevelopment of thiazole analogues with anticancer properties
Biochemical ResearchStudies on enzyme-substrate interactions; protein-ligand bindingBinding affinity studies leading to optimized drug candidates
Industrial ApplicationsProduction of specialty chemicals; agrochemicalsUse in manufacturing surfactants and other industrial products

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-4-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 2-(1-amino-4-methylcyclohexyl)acetate, differing in substituents, ester groups, or cyclohexane modifications:

Compound Name Molecular Formula Key Substituents Functional Differences Source CAS/Evidence
Methyl 2-((1r,4r)-4-aminocyclohexyl)acetate C₉H₁₇NO₂ 4-aminocyclohexyl, methyl ester Lacks 4-methyl group 76308-27-5
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate C₁₃H₂₃N₂O₃ Dimethylcarbamoyl amino, ethyl ester Bulky carbamoyl group, ethyl ester 75847-80-2
Methyl 2-(4-oxocyclohexyl)acetate C₉H₁₄O₃ 4-oxocyclohexyl, methyl ester Oxo group replaces amino 66405-41-2
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 4-oxocyclohexyl, ethyl ester Ethyl ester, oxo substituent 20826-94-2
Key Observations:
  • Amino vs.
  • Substituent Bulk : The 4-methyl group in the target compound may increase steric hindrance compared to unsubstituted analogs, possibly altering metabolic stability or synthetic accessibility .

Biological Activity

Methyl 2-(1-amino-4-methylcyclohexyl)acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

This compound is an amino acid derivative that exhibits structural features typical of many biologically active compounds. Its molecular formula is C11_{11}H19_{19}NO2_2, and it contains both an ester and an amine functional group, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of methyl esters derived from amino acids. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : For similar compounds, MIC values have been reported as low as 2 mg/mL against strains like Pseudomonas aeruginosa . This suggests a promising antibacterial profile that could be further explored for this compound.

Anti-inflammatory Properties

The anti-inflammatory effects of methyl esters are well-documented in literature. Compounds with similar structures have been shown to inhibit protein denaturation and protect erythrocytes from hemolysis, indicating their potential in managing inflammation.

  • Inhibition Assays : Studies have demonstrated that certain methyl esters can significantly reduce inflammation markers in vitro, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various amino acid-derived compounds, including those related to this compound. The synthesized compounds were evaluated for their interactions with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms .
  • Phytochemical Profiling : Research on related compounds has utilized GC-MS analysis to identify bioactive constituents in plant extracts that share structural similarities with this compound. Such profiling can provide insights into the compound's potential bioactivity .
  • Therapeutic Applications : The compound's structural features suggest it may interact with various biological targets, making it a candidate for further exploration in therapeutic settings, particularly in the context of drug delivery systems targeting specific diseases .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialAmino acid-derived estersMIC ~ 2 mg/mL against P. aeruginosa
Anti-inflammatoryMethyl estersIC50 values indicating effective inhibition of protein denaturation
Drug TransportP-glycoprotein interactionsReduced tumor volume in vivo

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